molecular formula C9H8N2O2 B1613010 2-(2-Methyl-5-nitrophenyl)acetonitrile CAS No. 409082-11-7

2-(2-Methyl-5-nitrophenyl)acetonitrile

Cat. No.: B1613010
CAS No.: 409082-11-7
M. Wt: 176.17 g/mol
InChI Key: JKZLJZJTFWQXSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methyl-5-nitrophenyl)acetonitrile is an organic compound with the molecular formula C9H8N2O2. It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a benzene ring substituted with a methyl group and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Methyl-5-nitrophenyl)acetonitrile can be synthesized through the nitration of o-toluonitrile. The nitration process involves the introduction of a nitro group (-NO2) into the aromatic ring of o-toluonitrile using nitrating agents such as nitric acid (HNO3) and sulfuric acid (H2SO4). The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-5-nitrophenyl)acetonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles replace the -CN group under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Various nucleophiles, suitable solvents, and catalysts

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions

Major Products Formed

    Reduction: 2-(2-Methyl-5-aminophenyl)acetonitrile

    Substitution: Depending on the nucleophile, various substituted acetonitrile derivatives

    Oxidation: 2-(2-Methyl-5-nitrophenyl)acetic acid

Scientific Research Applications

2-(2-Methyl-5-nitrophenyl)acetonitrile finds applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-5-nitrophenyl)acetonitrile depends on its chemical reactivity and interactions with other molecules. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The nitrile group can act as a reactive site for nucleophilic attack, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-nitrobenzonitrile
  • 2-Methyl-5-nitroaniline
  • 2-Methyl-5-nitrophenylacetic acid

Uniqueness

2-(2-Methyl-5-nitrophenyl)acetonitrile is unique due to the presence of both a nitrile group and a nitro group on the aromatic ring, which imparts distinct reactivity and potential applications. Its structural features allow for diverse chemical transformations and make it a valuable compound in synthetic chemistry and research.

Properties

IUPAC Name

2-(2-methyl-5-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-7-2-3-9(11(12)13)6-8(7)4-5-10/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZLJZJTFWQXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625919
Record name (2-Methyl-5-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409082-11-7
Record name (2-Methyl-5-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methyl-5-nitrophenyl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(2-Methyl-5-nitrophenyl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(2-Methyl-5-nitrophenyl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(2-Methyl-5-nitrophenyl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(2-Methyl-5-nitrophenyl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(2-Methyl-5-nitrophenyl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.